3-Maleimidopropionic acid hydrazide

Vue d'ensemble

Description

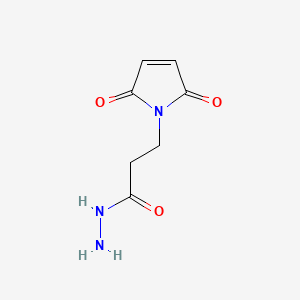

3-Maleimidopropionic acid hydrazide is a versatile compound known for its unique chemical properties and applications in various scientific fields. It is a heterobifunctional crosslinker that contains both maleimide and hydrazide reactive groups. These functional groups enable it to conjugate sulfhydryls (cysteines) to carbonyls (aldehydes or ketones), making it valuable in bioconjugation and chemical labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-maleimidopropionic acid hydrazide typically involves the reaction of maleic anhydride with β-alanine to form 3-maleimidopropionic acid, which is then converted to its hydrazide form. The reaction conditions often include the use of acetic acid as a solvent and heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Maleimidopropionic acid hydrazide undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form reactive intermediates.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The maleimide group can react with thiol groups to form stable thioether linkages.

Common Reagents and Conditions:

Oxidation: Sodium meta-periodate is commonly used to oxidize glycosylation to reactive aldehyde groups.

Substitution: The maleimide group reacts with thiol groups under mild conditions to form stable thioether bonds.

Major Products Formed: The major products formed from these reactions include various conjugates with proteins, peptides, and other biomolecules, which are useful in bioconjugation and labeling applications .

Applications De Recherche Scientifique

3-Maleimidopropionic acid hydrazide is a compound with diverse applications in scientific research, particularly in bioconjugation, diagnostics, polymer chemistry, and drug development . It acts as a crucial tool for linking biomolecules, creating diagnostic tools, and synthesizing novel pharmaceuticals .

Scientific Research Applications

Bioconjugation

this compound is frequently used to link biomolecules like proteins and antibodies to other molecules . This is particularly useful in targeted drug delivery systems, enhancing the specificity and efficacy of treatments .

Diagnostics

This compound plays a vital role in developing diagnostic tools, especially in creating assays that can detect specific proteins or biomarkers for various diseases, which improves early detection and treatment outcomes .

Polymer Chemistry

In materials science, this compound is used to create functionalized polymers applicable in coatings, adhesives, and other applications, enhancing mechanical properties and chemical resistance .

Drug Development

The compound is instrumental in synthesizing novel pharmaceuticals, particularly in creating hydrazone derivatives that show promising biological activity, potentially leading to new therapeutic options .

Maleimide and Hydrazide Groups

Mécanisme D'action

The mechanism of action of 3-maleimidopropionic acid hydrazide involves its ability to form covalent bonds with sulfhydryl and carbonyl groups. The maleimide group reacts with thiol groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates . This dual reactivity makes it a powerful tool for bioconjugation and chemical labeling.

Comparaison Avec Des Composés Similaires

3-Maleimidopropionic acid: Contains a maleimide group and a terminal carboxylic acid, used for similar crosslinking applications.

N-Maleoyl-β-alanine: Another aliphatic N-substituted maleimide with similar reactivity.

Uniqueness: 3-Maleimidopropionic acid hydrazide is unique due to its dual functional groups (maleimide and hydrazide), which provide versatile reactivity towards both sulfhydryl and carbonyl groups. This makes it particularly valuable in applications requiring specific and stable conjugation .

Activité Biologique

3-Maleimidopropionic acid hydrazide (BMPH) is a compound that has garnered attention in the field of medicinal chemistry due to its versatile biological activities and potential applications in drug delivery systems. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its maleimide functional group, which allows it to react with thiol groups in proteins and peptides, making it a valuable crosslinker in bioconjugation applications. Its chemical formula is .

Biological Activities

The biological activities of BMPH can be categorized into several key areas:

1. Antitumor Activity:

Research indicates that BMPH can enhance the delivery and efficacy of chemotherapeutic agents. For instance, studies have shown that BMPH-modified liposomes can improve the cellular uptake of small interfering RNA (siRNA) in cancer cells, leading to increased apoptosis in tumor cells . The mechanism involves the acid-sensitive release of siRNA upon exposure to the acidic tumor microenvironment, enhancing therapeutic outcomes.

2. Antimicrobial Properties:

BMPH derivatives have been evaluated for their antimicrobial activities. A review highlighted that hydrazide compounds exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi . This suggests that BMPH could be explored further for potential applications in treating infections.

3. Anti-inflammatory Effects:

BMPH has been implicated in anti-inflammatory pathways. In one study, it was shown to modulate inflammatory responses in cell cultures, indicating its potential as an anti-inflammatory agent . This property could be beneficial in developing therapies for inflammatory diseases.

Table 1: Summary of Biological Activities of BMPH

The mechanisms through which BMPH exerts its biological effects are multifaceted:

- Crosslinking Ability: The maleimide group allows BMPH to form stable covalent bonds with thiol-containing biomolecules, facilitating targeted drug delivery and enhancing the stability of therapeutic agents.

- pH-Responsive Behavior: BMPH's activity is influenced by pH levels, which is particularly relevant in tumor environments where pH is often lower than physiological levels. This property can be exploited for targeted therapies that release drugs specifically within tumors .

- Modulation of Cellular Pathways: BMPH derivatives have been shown to influence various signaling pathways involved in cell proliferation and apoptosis, contributing to their antitumor effects .

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATQAHLJQRPGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402870 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-60-5 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.